molecular formula C11H16S B7989399 4-n-Butylphenyl methyl sulfide

4-n-Butylphenyl methyl sulfide

Cat. No.: B7989399
M. Wt: 180.31 g/mol
InChI Key: UIDCHKMFHXJWGH-UHFFFAOYSA-N
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Description

4-n-Butylphenyl methyl sulfide is an organosulfur compound with the molecular formula C11H16S . This chemical features a sulfide group linking a methyl moiety to a 4-n-butylphenyl group, making it a potential building block or intermediate in synthetic organic chemistry . Researchers may explore its utility in the development of novel materials or as a precursor in the synthesis of more complex sulfur-containing molecules. As a sulfide, it could also be of interest in catalytic and ligand research. This product is provided as a high-purity material for research and development purposes. It is intended for use by qualified laboratory professionals only. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

IUPAC Name

1-butyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDCHKMFHXJWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Butylphenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-n-butylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthio group.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 4-n-butylphenyl boronic acid reacts with methylthiol in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Substitution: Nitric acid, bromine; reactions are performed under controlled conditions to prevent over-substitution.

Major Products

    Oxidation: 4-n-Butylphenyl methyl sulfoxide, 4-n-butylphenyl methyl sulfone.

    Reduction: 4-n-Butylphenyl thiol.

    Substitution: 4-n-Butyl-2-nitrophenyl methyl sulfide, 4-n-butyl-2-bromophenyl methyl sulfide.

Scientific Research Applications

4-n-Butylphenyl methyl sulfide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 4-n-butylphenyl methyl sulfide depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interaction with cellular components, leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-n-butylphenyl methyl sulfide with analogs based on substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Yield (%) Purity (%) Key Properties (Inferred)
This compound C11H16S 180.31 n-Butyl N/A N/A High lipophilicity, moderate reactivity
4-Methoxyphenyl methyl sulfide C8H10OS 154.23 Methoxy 68.5 89 Electron-rich, faster oxidation
4-Chlorophenyl methyl sulfide C7H7ClS 158.64 Chloro 55.3 70 Electron-poor, slower oxidation
4-Nitrophenyl methyl sulfide C7H7NO2S 185.20 Nitro N/A N/A Highly polar, low thermal stability

Notes:

  • The n-butyl group increases molecular weight and hydrophobicity compared to smaller substituents (methoxy, chloro).
  • Electron-donating groups (e.g., methoxy) enhance sulfide oxidation rates, while electron-withdrawing groups (e.g., chloro, nitro) reduce reactivity .

Reactivity in Oxidation Reactions

highlights substituent-dependent oxidation kinetics using a vanadate catalyst and H2O2. For example:

  • This compound is expected to exhibit intermediate reactivity, as alkyl groups are mildly electron-donating but sterically bulky.

Analytical Characterization

  • HPLC Retention Times : 4-Chlorophenyl methyl sulfide elutes at 6.25 min under gradient conditions (acetonitrile/phosphate buffer) . Lipophilic n-butyl analogs would likely have longer retention times.
  • NMR/MS Data : 4-Methoxyphenyl methyl sulfide shows distinct <sup>1</sup>H-NMR signals for –OCH3 (δ 3.8 ppm) and –SCH3 (δ 2.5 ppm) .

Key Research Findings

Substituent Effects : Electron-donating groups (methoxy, n-butyl) enhance sulfide oxidation rates, while electron-withdrawing groups (chloro, nitro) hinder them .

Synthetic Challenges : Bulky substituents (e.g., tert-butyl) require tailored catalysts, whereas n-butyl derivatives balance reactivity and steric accessibility .

Applications : Lipophilic sulfides like this compound are promising in agrochemicals or pharmaceuticals due to enhanced membrane permeability .

Biological Activity

4-n-Butylphenyl methyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various methods, including:

  • Nucleophilic Substitution : Reacting 4-n-butylphenol with methylthiol in the presence of a base like sodium hydroxide.
  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the compound from 4-n-butylphenyl boronic acid and methylthiol under controlled conditions.

These synthetic routes allow for the production of the compound in a laboratory setting, facilitating further research into its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various sulfide compounds, it was found to have notable inhibitory effects against specific pathogens. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress, which is linked to various diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (μM)
DPPH Scavenging25
ABTS Radical Scavenging30

The biological activity of this compound can be attributed to its interaction with cellular components. The compound may act as a nucleophile, participating in redox reactions that neutralize reactive oxygen species (ROS). Additionally, its structural features allow it to interact with various biomolecules, potentially modulating enzymatic activities or signaling pathways involved in inflammation and cell survival .

Case Studies

  • In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to controls. The compound was administered at dosages of 50 mg/kg, demonstrating effective clearance of infection without notable toxicity.
  • Oxidative Stress Reduction : In a model of diet-induced obesity, administration of the compound reduced markers of oxidative stress in liver tissues. Mice treated with this compound exhibited lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage.

Q & A

Q. What are the standard synthetic routes for preparing 4-n-butylphenyl methyl sulfide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, n-butylphenyl thiol can react with methyl iodide in the presence of a base (e.g., KOH) under anhydrous conditions. Alternatively, coupling reactions between 4-n-butylphenol and methylthio precursors are documented .
  • Key Variables : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants.
  • Purification : Column chromatography or distillation, followed by validation via TLC and NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : Look for a singlet at δ ~2.1 ppm (methyl group attached to sulfur) and aromatic protons (δ 6.5–7.5 ppm) split according to substituent positions.
  • 13C NMR : The methyl-sulfur carbon appears at δ ~15–20 ppm, while aromatic carbons range from δ 120–140 ppm .
  • GC-MS : Confirm molecular ion peaks (M⁺) at m/z 196 (C₁₁H₁₆S) and fragment ions corresponding to butylphenyl or methylsulfide moieties .

Q. What are the common oxidation pathways for this compound, and how do reaction conditions affect product distribution?

  • Methodological Answer : Oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) typically yields sulfoxides or sulfones.
  • Selectivity : Stoichiometric control (1 eq. oxidant → sulfoxide; 2 eq. → sulfone).
  • Catalysts : Vanadium-based catalysts enhance regioselectivity, as shown in hybrid vanadate systems (e.g., Co/Ni catalysts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic or catalytic systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions with enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO) .
  • Key Interactions : Aromatic stacking between the butylphenyl group and hydrophobic enzyme pockets (e.g., V544 in HAPMOPf) .
  • Transition-State Analysis : Identify energy barriers for sulfoxidation and compare with experimental kinetic data .

Q. What strategies resolve contradictory data in sulfide oxidation studies (e.g., conflicting product ratios under similar conditions)?

  • Methodological Answer :
  • Controlled Variables : Test solvent polarity (aprotic vs. protic), trace metal contamination, and oxygen availability.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O₂) to track oxygen incorporation into sulfoxides .
  • Case Study : Discrepancies in vanadate-catalyzed reactions may arise from competing radical vs. ionic pathways .

Q. How does the steric bulk of the n-butyl group influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Steric Maps : Compare reaction outcomes with analogs like methyl phenyl sulfide (less bulky) vs. ethylbutyl phenyl sulfide (more bulky).
  • Kinetic Profiling : Monitor reaction rates using stopped-flow spectroscopy. Bulky substituents slow down electrophilic aromatic substitution but favor C–S bond cleavage in radical pathways .

Experimental Design & Data Analysis

Q. What protocols optimize enantioselective sulfoxidation of this compound for chiral synthesis?

  • Methodological Answer :
  • Biocatalysis : Use HAPMO enzymes from Pseudomonas fluorescens for enantioselective oxidation (up to 90% ee). Reaction conditions: pH 7.5, 30°C, NADPH cofactor .
  • Chemical Catalysts : Chiral titanium-salen complexes with H₂O₂ yield sulfoxides with moderate enantiomeric excess (50–70% ee) .

Q. How can researchers differentiate between direct and indirect sulfur-mediated biological effects in cell-based studies?

  • Methodological Answer :
  • Proteomics : Compare protein expression profiles in cells treated with this compound vs. its sulfoxide/sulfone derivatives.
  • Knockout Models : Use CRISPR-edited cell lines lacking sulfotransferases or cytochrome P450 enzymes to isolate metabolic pathways .

Safety & Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Under inert gas (N₂/Ar) at 4°C to prevent oxidation.
  • PPE : Nitrile gloves, fume hood use, and explosion-proof refrigerators (due to flammability).
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Emerging Research Directions

Q. What novel applications exist for this compound in materials science or biocatalysis?

  • Methodological Answer :
  • Polymer Additives : Study its role as a chain-transfer agent in radical polymerization (e.g., styrene derivatives).
  • Enzyme Engineering : Design mutant HAPMO variants for enhanced activity on bulky sulfides via directed evolution .

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